molecular formula C7H9N3O2 B3057834 6-Methyl-2-oxo-1,2-dihydropyridine-3-carbohydrazide CAS No. 85614-96-6

6-Methyl-2-oxo-1,2-dihydropyridine-3-carbohydrazide

Cat. No. B3057834
CAS RN: 85614-96-6
M. Wt: 167.17 g/mol
InChI Key: MNFXNSVGBNJCSG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of β-amino enones with methylene active nitriles . The reaction of β-amino enones with methylene active nitriles can result in two kinds of reaction intermediates: dienolates and amide derivatives . These products are formed by the initial conjugate addition of the α-methylene group of the nitrile to the β-amino enone, followed by elimination of dimethylamine .

Scientific Research Applications

Brain-Specific Delivery Systems

Research has explored the use of dihydropyridine derivatives, closely related to 6-Methyl-2-oxo-1,2-dihydropyridine-3-carbohydrazide, as efficient carriers for brain-specific drug delivery. These compounds have shown potential in crossing the blood-brain barrier and delivering therapeutic agents directly to the brain, potentially offering new treatment avenues for neurological disorders (Maziére et al., 1984; Tedjamulia et al., 1985).

Cardiovascular Research

Dihydropyridine compounds have been investigated for their cardiovascular effects, particularly as cardiotonic agents. Studies have shown that these compounds can enhance cardiac contractility and possess vasodilating properties, making them promising candidates for treating congestive heart failure (Ohhara et al., 1989).

Neuroprotective Effects

Some dihydropyridine derivatives have demonstrated neuroprotective effects in models of Parkinson's disease and other neurological disorders, suggesting a potential role in preventing or mitigating neurodegeneration (Hantraye et al., 1996; Marcotte et al., 1998).

Oxime Reactivators in Toxicology

Oxime derivatives related to dihydropyridines have been explored for their efficacy in reactivating acetylcholinesterase inhibited by toxic organophosphates, showing potential as treatments for chemical poisoning (Clement, 1982; Shiloff & Clement, 1987).

Antitumor and Antiproliferative Effects

Dihydropyridine derivatives have been examined for their potential antitumor effects, with some compounds showing the ability to inhibit specific pathways involved in cancer progression. This suggests a possible role in cancer therapy by targeting cellular mechanisms fundamental to tumor growth and metastasis (Kogame et al., 2013).

properties

CAS RN

85614-96-6

Product Name

6-Methyl-2-oxo-1,2-dihydropyridine-3-carbohydrazide

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

6-methyl-2-oxo-1H-pyridine-3-carbohydrazide

InChI

InChI=1S/C7H9N3O2/c1-4-2-3-5(6(11)9-4)7(12)10-8/h2-3H,8H2,1H3,(H,9,11)(H,10,12)

InChI Key

MNFXNSVGBNJCSG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C(=O)N1)C(=O)NN

Canonical SMILES

CC1=CC=C(C(=O)N1)C(=O)NN

Origin of Product

United States

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